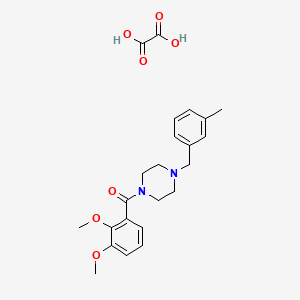![molecular formula C16H24ClNO2 B5004613 6,7-dimethoxy-1-methylspiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopentane];hydrochloride](/img/structure/B5004613.png)
6,7-dimethoxy-1-methylspiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopentane];hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dimethoxy-1-methylspiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclopentane];hydrochloride is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-1-methylspiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclopentane];hydrochloride typically involves multiple steps. One common method involves the reaction of 6,7-dimethoxy-1-methyl-2,3-dihydroisoquinoline with cyclopentanone under acidic conditions to form the spiro compound. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid, which facilitates the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography would be employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-dimethoxy-1-methylspiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclopentane];hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce any carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6,7-dimethoxy-1-methylspiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclopentane];hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 6,7-dimethoxy-1-methylspiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclopentane];hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-dimethoxy-1-methyl-2,3-dihydroisoquinoline: Similar structure but lacks the spiro linkage.
6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline: Contains a fully saturated isoquinoline ring.
6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline: Similar but with different ring saturation.
Uniqueness
The uniqueness of 6,7-dimethoxy-1-methylspiro[2,3-dihydro-1H-isoquinoline-4,1’-cyclopentane];hydrochloride lies in its spiro structure, which imparts distinct chemical and physical properties. This spiro linkage can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
6,7-dimethoxy-1-methylspiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopentane];hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-11-12-8-14(18-2)15(19-3)9-13(12)16(10-17-11)6-4-5-7-16;/h8-9,11,17H,4-7,10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREPYPJUIPHSPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2C3(CCCC3)CN1)OC)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methoxy-2-[2-[2-(4-propan-2-ylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B5004542.png)
![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dibutylamino)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5004550.png)
![1-[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B5004554.png)

![2-[[(E)-2-benzamido-3-(3-bromophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B5004577.png)
![3'-(propylthio)-7'H-spiro[cyclohexane-1,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepine]](/img/structure/B5004582.png)
![2-{[1-(1,3-benzothiazol-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]oxy}phenol](/img/structure/B5004584.png)
![3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B5004598.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B5004628.png)
![N~1~-benzyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5004632.png)
![2-methoxy-N-{1-[1-(2-pyridinylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5004638.png)
![3-[1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5004646.png)
![5'-(1,4-dioxaspiro[4.5]dec-2-yl)-6'-methoxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole]](/img/structure/B5004647.png)
